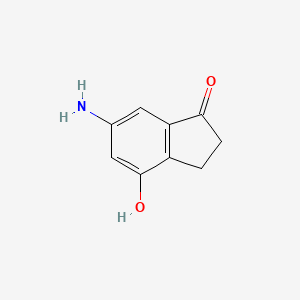

6-Amino-4-hydroxy-indan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-アミノ-4-ヒドロキシ-インダン-1-オンは、インダノンファミリーに属する化合物であり、ベンゼン環とシクロペンタノン環が縮合した二環式構造を特徴とする。

2. 製法

合成経路と反応条件: 6-アミノ-4-ヒドロキシ-インダン-1-オンの合成は、通常、3-アリールプロピオン酸または塩化物の分子内フリーデル・クラフツアシル化を含む 。この反応は、多くの場合、無水条件下で、塩化アルミニウムなどのルイス酸触媒の存在下で行われる。反応は、アシルイオン中間体の生成を経て進行し、その後環化してインダノンコアを形成する。

工業生産方法: 6-アミノ-4-ヒドロキシ-インダン-1-オンの工業生産には、反応速度と収率を高めるために、高強度超音波またはマイクロ波照射を使用することがある 。これらの非従来技術は、反応効率と環境持続可能性の点で利点を提供する。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxy-indan-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes cyclization to form the indanone core.

Industrial Production Methods: Industrial production of this compound may involve the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields . These non-conventional techniques offer advantages in terms of reaction efficiency and environmental sustainability.

化学反応の分析

反応の種類: 6-アミノ-4-ヒドロキシ-インダン-1-オンは、以下を含む様々な化学反応を受けることができる。

酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化されることができる。

還元: カルボニル基は、アルコールを形成するために還元されることができる。

置換: アミノ基とヒドロキシル基は、求核置換反応に関与することができる。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、酸性条件下で使用することができる。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤である。

置換: 塩化チオニルまたは三臭化リンなどのハロゲン化剤を使用して、ハロゲン原子を導入することができる。

主要な生成物:

酸化: 6-アミノ-4-オキソ-インダン-1-オンの生成。

還元: 6-アミノ-4-ヒドロキシ-インダン-1-オールの生成。

置換: ハロゲン化誘導体の生成。

4. 科学研究への応用

6-アミノ-4-ヒドロキシ-インダン-1-オンは、科学研究において幅広い応用範囲を持つ。

科学的研究の応用

6-Amino-4-hydroxy-indan-1-one has a wide range of applications in scientific research:

作用機序

6-アミノ-4-ヒドロキシ-インダン-1-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う。 化合物はその活性部位に結合することにより酵素阻害剤として作用し、酵素活性を阻害する可能性がある 。この相互作用は、重要な生化学的経路を混乱させ、治療効果をもたらす可能性がある。

類似化合物:

5-ヒドロキシ-1-インダノン: 類似の核構造を共有するが、アミノ基を欠いている。

6-ヒドロキシ-1-インダノン: 類似の構造を持つが、ヒドロキシル基の位置が異なる。

4-アミノ-1-インダノン: 類似の構造を持つが、アミノ基の位置が異なる。

独自性: 6-アミノ-4-ヒドロキシ-インダン-1-オンは、アミノ基とヒドロキシル基の両方が存在することで、異なる化学反応性と生物活性を示す点でユニークである。

類似化合物との比較

5-Hydroxy-1-indanone: Shares a similar core structure but lacks the amino group.

6-Hydroxy-1-indanone: Similar structure but with a hydroxyl group at a different position.

4-Amino-1-indanone: Similar structure but with the amino group at a different position.

Uniqueness: 6-Amino-4-hydroxy-indan-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

特性

分子式 |

C9H9NO2 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC名 |

6-amino-4-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H9NO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2,10H2 |

InChIキー |

NQYHZLVVNUHXRX-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)C2=C1C(=CC(=C2)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)

![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)